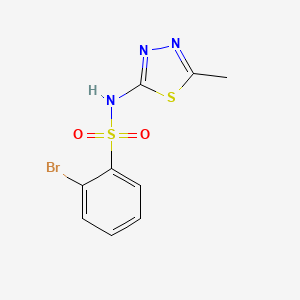

2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide

Descripción

Propiedades

Fórmula molecular |

C9H8BrN3O2S2 |

|---|---|

Peso molecular |

334.2 g/mol |

Nombre IUPAC |

2-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C9H8BrN3O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-5-3-2-4-7(8)10/h2-5H,1H3,(H,12,13) |

Clave InChI |

VTBOPXYWODVIED-UHFFFAOYSA-N |

SMILES canónico |

CC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide typically involves the bromination of 5-methyl-1,3,4-thiadiazole followed by sulfonamide formation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as carbon tetrachloride or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various catalysts such as palladium or copper complexes. The reactions are typically carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield N-substituted thiadiazole derivatives, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Agriculture: The compound is studied for its use as a pesticide or herbicide due to its biological activity.

Material Science: It is explored for its potential in the development of novel materials with unique electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens or cancer cells. The thiadiazole ring can interact with biological macromolecules, leading to the inhibition of key pathways involved in cell growth and survival .

Comparación Con Compuestos Similares

Sulfamethizole (4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide)

- Molecular Formula : C₉H₁₀N₄O₂S₂

- Molecular Weight : 270.33 g/mol

- Key Differences: The benzene ring in sulfamethizole bears an amino group (-NH₂) at the 4-position, whereas the target compound has a bromine (-Br) at the 2-position. Sulfamethizole is a widely used sulfonamide antibiotic for urinary tract infections, leveraging the amino group’s hydrogen-bonding capacity to inhibit bacterial dihydropteroate synthase . The bromine substitution in the target compound likely reduces antibacterial efficacy but may enhance stability or enable alternative biological interactions (e.g., halogen bonding) .

4-Bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

2-Bromo-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

- Molecular Formula : C₁₆H₁₁BrClN₃OS₂

- Molecular Weight : 440.76 g/mol

- Key Differences :

- A 2-chlorobenzylsulfanyl group on the thiadiazole introduces additional aromaticity and chlorine-based steric/electronic effects.

- The benzamide linkage and larger substituents may favor interactions with hydrophobic enzyme pockets, contrasting with the sulfonamide’s polar nature in the target compound .

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-aminobenzenesulfonamide

- Molecular Formula : C₉H₁₂N₄O₂S₂ (ethyl variant)

- Retains the 4-amino group critical for sulfonamide antibiotics, suggesting retained antibacterial activity absent in the brominated target compound .

Structural-Activity Relationship (SAR) Insights

- Amino vs. Bromo Substitution: The amino group in sulfamethizole is essential for antibacterial activity, while bromine in the target compound may redirect biological activity toward non-antibiotic applications (e.g., enzyme inhibition or materials science) .

- Thiadiazole Modifications :

- Sulfonamide vs. Benzamide Linkages : Sulfonamides are more polar and acidic, enabling stronger hydrogen bonding, while benzamides may improve metabolic stability .

Actividad Biológica

2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10BrN3O2S

- Molecular Weight : 305.27 g/mol

- CAS Number : 54044-79-0

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest it may exhibit antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole ring often demonstrate significant antimicrobial activity. The presence of the bromine atom and the sulfonamide group enhances this activity by affecting the compound's interaction with microbial enzymes.

Anticancer Activity

In vitro studies have shown that derivatives of thiadiazole compounds can inhibit cancer cell proliferation. For instance, a study on related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potential efficacy in cancer treatment.

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives, including this compound, reported promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 1 to 10 µg/mL, indicating strong antibacterial properties.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 5 | Staphylococcus aureus |

| Another Thiadiazole Derivative | 3 | Escherichia coli |

Study 2: Anticancer Activity

In a study evaluating the anticancer potential of various thiadiazole derivatives, it was found that this compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 7 µM.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 7 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

Q & A

What synthetic methodologies are effective for preparing 2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling a brominated benzenesulfonyl chloride derivative with 5-methyl-1,3,4-thiadiazol-2-amine. Key steps include:

- Schotten-Baumann Reaction: Acylation under basic conditions (e.g., NaOH) in a biphasic solvent system (water/dichloromethane) to facilitate sulfonamide bond formation .

- Bromination: Post-synthetic bromination using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to avoid over-substitution .

- Optimization Parameters: Reaction time (4–12 hours), stoichiometric ratios (1:1.2 for amine:sulfonyl chloride), and purification via recrystallization (ethanol/water mixtures) .

Table 1: Example Reaction Conditions

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Coupling | NaOH, DCM/H₂O, 0°C → RT | 68–75 | >95% |

| Bromination | NBS, DMF, 25°C, 6h | 52 | 90% |

Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- FTIR: Key peaks include S=O stretching (1150–1350 cm⁻¹) and N-H bending (1540 cm⁻¹) .

- LCMS: Molecular ion peak ([M+H]⁺) at m/z 362 (calculated for C₁₀H₉BrN₄O₂S₂) .

Table 2: Representative Spectral Data

| Technique | Key Peaks/Assignments | Reference |

|---|---|---|

| ¹H NMR | δ 7.8 (d, 2H, Ar-Br), δ 2.5 (s, 3H, CH₃) | |

| FTIR | 1320 cm⁻¹ (S=O), 1540 cm⁻¹ (N-H) |

How can computational modeling predict the reactivity and biological targets of this sulfonamide derivative?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate interactions with enzymes (e.g., carbonic anhydrase IX) based on the sulfonamide’s zinc-binding motif .

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to assess electrophilic sites (e.g., bromine for nucleophilic substitution) .

- ADMET Prediction: Tools like SwissADME evaluate bioavailability (% absorption >80%) and cytochrome P450 interactions (CYP3A4 inhibition risk) .

Advanced Consideration: Contradictions between predicted and experimental bioactivity (e.g., cytotoxicity) may arise due to solvation effects—validate with in vitro assays .

What strategies resolve crystallographic data contradictions during structure determination?

Methodological Answer:

- SHELX Suite: Use SHELXD for phase problem resolution and SHELXL for refinement. Key steps:

- Validation Tools: Check R-factor convergence (<0.05) and Fo-Fc maps for residual electron density .

Example: A study on a related bromosulfonamide reported resolving twinning with a BASF parameter of 0.35, improving R₁ from 0.12 to 0.07 .

How do structural modifications at the bromo and thiadiazole positions influence pharmacokinetics?

Methodological Answer:

- Bromine Replacement: Replacing Br with electron-withdrawing groups (e.g., -CN) enhances metabolic stability but reduces solubility (logP increases by ~0.5) .

- Thiadiazole Modifications: Adding methyl groups improves membrane permeability (PAMPA assay: Pe > 1.5 × 10⁻⁶ cm/s) but may hinder target binding .

- Solubility Optimization: Co-crystallization with cyclodextrins increases aqueous solubility (e.g., from 0.1 mg/mL to 2.5 mg/mL) .

Table 3: Pharmacokinetic Impact of Modifications

| Modification | logP Change | Solubility (mg/mL) | Metabolic Half-Life (h) |

|---|---|---|---|

| Br → CN | +0.5 | 0.1 → 0.05 | 3.2 → 5.1 |

| Thiadiazole-CH₃ → CF₃ | +0.3 | 0.1 → 0.08 | 2.8 → 4.3 |

What in vitro assays are suitable for evaluating anticancer activity, and how are data contradictions addressed?

Methodological Answer:

- MTT Assay: Test cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ reported as 12–18 µM) with controls for false positives (e.g., mitochondrial toxicity) .

- Apoptosis Assays: Use Annexin V/PI staining to confirm mechanism; discrepancies between MTT and apoptosis data may indicate cytostatic vs. cytotoxic effects .

- Redundancy: Validate with clonogenic assays to assess long-term proliferation inhibition .

Advanced Tip: Use synergy indices (e.g., Chou-Talalay) to evaluate combinations with azithromycin, which may alter paraoxonase-1 activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.